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Compound of Interest

Compound Name: cis-Indatraline hydrochloride

Cat. No.: B15553984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of cis-indatraline for the

dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter

(NET). The information presented is supported by experimental data to facilitate objective

evaluation for research and drug development purposes.

Binding Affinity of cis-Indatraline
cis-Indatraline, also known by its chemical name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-

dihydro-N-methyl-1H-inden-1-amine, is a potent monoamine uptake inhibitor.[1] Its high affinity

for DAT, SERT, and NET makes it a significant tool in neuropharmacological research.

Quantitative Data Summary
The following table summarizes the inhibitor constant (Ki) values of cis-indatraline at human

DAT, SERT, and NET. Lower Ki values are indicative of higher binding affinity.

Transporter Ki (nM)

Serotonin Transporter (SERT) 0.42[1]

Dopamine Transporter (DAT) 1.7[1]

Norepinephrine Transporter (NET) 5.8[1]
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This data demonstrates that cis-indatraline exhibits the highest affinity for SERT, followed by

DAT, and then NET.

Logical Relationship of cis-Indatraline Binding
The following diagram illustrates the inhibitory action of cis-indatraline on the three major

monoamine transporters.
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Inhibition of Monoamine Transporters by cis-Indatraline.

Experimental Protocols
The binding affinities of cis-indatraline at DAT, SERT, and NET are typically determined using in

vitro radioligand binding assays. These assays are a fundamental technique for quantifying the

interaction between a compound and its target receptor or transporter. While specific laboratory

protocols may vary, the general methodology is outlined below.

Radioligand Binding Assay Workflow
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Workflow for a Radioligand Binding Assay.
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Detailed Methodology
1. Cell Culture and Membrane Preparation:

Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected to

express a high density of a single human monoamine transporter (DAT, SERT, or NET).

The cells are cultured and harvested.

Cell membranes are prepared by homogenization in a buffered solution, followed by

centrifugation to pellet the membranes. The resulting membrane preparations are stored at

-80°C until use.

2. Radioligand Binding Assay:

The assay is typically performed in a 96-well plate format.

Each well contains the cell membrane preparation, a specific radioligand, and varying

concentrations of the unlabeled test compound (cis-indatraline).

Radioligands: Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]citalopram

for SERT, and [³H]nisoxetine for NET.

Competition Binding: A fixed concentration of the radioligand is competed for binding to the

transporter by a range of concentrations of cis-indatraline.

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a

set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Separation and Quantification:

After incubation, the contents of each well are rapidly filtered through a glass fiber filter mat

to separate the membrane-bound radioligand from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

The radioactivity retained on the filters is then quantified using a scintillation counter.
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4. Data Analysis:

The data is used to generate a competition curve by plotting the percentage of specific

binding of the radioligand against the concentration of cis-indatraline.

The concentration of cis-indatraline that inhibits 50% of the specific binding of the radioligand

is determined as the IC₅₀ value.

The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff

equation, which also takes into account the concentration and dissociation constant (Kd) of

the radioligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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